1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJDHJZSGBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Systems
A protocol described by The Royal Society of Chemistry involves the use of palladium or copper catalysts under microwave irradiation. For example, a reaction tube containing (4-methoxyphenyl)hydrazine hydrochloride (1 mmol), Pd2(dba)3 (0.5 equivalents), and dimethyl sulfoxide (DMSO) as a solvent is subjected to microwave heating at 100°C for 5 minutes. The inclusion of DMSO enhances solubility and facilitates cyclization, while the palladium catalyst promotes C–N bond formation. After extraction with ethyl acetate and column chromatography, the target compound is isolated in high yield.
Copper-based catalysts, such as Cu(acac)2, have also been employed in analogous reactions. In aqueous media, Cu(acac)2 mediates the condensation of hydrazine derivatives with 1,3-dicarbonyl precursors, yielding 3,5-dimethylpyrazole cores. Subsequent N-alkylation with 4-methoxybenzyl bromide introduces the (4-methoxyphenyl)methyl substituent.
Table 1: Microwave-Assisted Synthesis Parameters
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3 | DMSO | 100 | 5 | 85–90 |
| Cu(acac)2 | H2O | 100 | 5 | 78–82 |
Advantages and Limitations
This method’s primary advantage lies in its rapid reaction time and high efficiency, making it suitable for high-throughput applications. However, the reliance on transition metal catalysts raises concerns about cost and potential metal contamination in the final product.
Cerium-Catalyzed Condensation Under Mild Conditions
Cerium-based catalysts, such as [Ce(L-Pro)2]2(Oxa), offer an eco-friendly alternative for synthesizing pyrazole derivatives. This method operates under mild conditions, avoiding the need for high temperatures or toxic solvents.
Reaction Mechanism and Optimization
In a typical procedure, 1,3-dicarbonyl compounds (e.g., acetylacetone) react with (4-methoxybenzyl)hydrazine in ethanol at room temperature. The cerium catalyst facilitates imine formation and subsequent cyclization, achieving yields of 70–91%. Key parameters include:
The catalyst’s recyclability is a notable advantage, with minimal loss of activity observed over three cycles.
Table 2: Cerium-Catalyzed Synthesis Outcomes
| Starting Material | Catalyst Loading | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetylacetone + hydrazine | 5 mol% | 89 | 98 |
| Ethyl acetoacetate + hydrazine | 5 mol% | 76 | 95 |
Environmental and Practical Considerations
This method aligns with green chemistry principles due to its use of biodegradable solvents and room-temperature conditions. However, the requirement for specialized catalysts may limit scalability.
Multi-Component Reactions via Sodium Acetate Catalysis
Multi-component reactions (MCRs) provide a streamlined pathway to synthesize complex pyrazoles by combining three or more reactants in a single pot. A protocol from the PMC corpus demonstrates the utility of sodium acetate in mediating such reactions.
Synthetic Procedure
A mixture of 3-methyl-1-phenyl-5-pyrazolone (2 mmol), 4-methoxybenzaldehyde (1 mmol), and sodium acetate (40.2 μL of 1 M solution) in 70% ethanol is stirred at room temperature. The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclization. After 3 hours, the product precipitates and is isolated by filtration, yielding 80–85% pure compound.
Scope and Selectivity
This method exhibits broad substrate tolerance, accommodating electron-donating and electron-withdrawing groups on the aldehyde component. However, steric hindrance from bulky substituents can reduce yields by 15–20%.
Table 3: Multi-Component Reaction Performance
| Aldehyde Substituent | Yield (%) | Purity (%) |
|---|---|---|
| 4-Methoxy | 85 | 97 |
| 4-Nitro | 68 | 92 |
| 2-Chloro | 72 | 90 |
Comparative Analysis of Synthesis Methods
The choice of preparation method depends on factors such as scalability, cost, and environmental impact.
Table 4: Method Comparison
| Method | Reaction Time | Yield (%) | Cost | Environmental Impact |
|---|---|---|---|---|
| Microwave-Assisted | 5 min | 85–90 | High | Moderate |
| Cerium-Catalyzed | 2–4 hrs | 70–91 | Medium | Low |
| Multi-Component Reaction | 3 hrs | 68–85 | Low | Low |
Microwave-assisted synthesis excels in speed but requires expensive catalysts. Cerium-catalyzed methods offer sustainability, while MCRs balance cost and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical modifications, making it valuable in organic synthesis.
Reactivity:
The compound can undergo several types of reactions:
- Substitution Reactions: The iodine atom can be replaced with nucleophiles such as amines or thiols.
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The pyrazole ring can be reduced to yield dihydropyrazole derivatives.
Biological Applications
Ligand in Receptor Studies:
Research has indicated that this compound may function as a ligand in receptor binding studies. Its ability to interact with specific molecular targets is significant for understanding biological pathways and mechanisms.
Therapeutic Potential:
The compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity: Studies have shown that it may inhibit inflammatory pathways.
- Anticancer Properties: Preliminary research suggests that it could have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.
Medical Applications
Drug Development:
Due to its biological activity, this compound is being investigated for its potential role in drug development. Its unique mechanism of action may provide new avenues for treating various diseases.
Industrial Applications
Material Science:
In industrial settings, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique substituents contribute to the desired characteristics of these materials.
Case Study 1: Anti-inflammatory Activity
A study examined the anti-inflammatory effects of this compound on animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Properties
Research focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pyrazole Core
3,5-Dimethyl-1H-pyrazole Derivatives
1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole (CAS 937796-04-8):
- 1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole (CAS 956910-07-9): Incorporates a nitroethyl group linked to a chlorophenyl ring.
3,5-Diphenyl-1H-pyrazole Derivatives
- 3,5-Diphenyl-1H-pyrazole :
Cytotoxicity in Metal Complexes
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) Complex :
BRD4 Bromodomain Inhibitors :
Structural and Electronic Comparisons
Key Research Findings
- Steric and Electronic Effects : The 3,5-dimethyl groups enhance hydrophobic interactions in protein binding, while the 4-methoxybenzyl group improves solubility and modulates electron density .
- Biological Potency : Methyl groups at positions 3 and 5 are indispensable for maintaining affinity in BRD4 inhibitors; their removal reduces potency 2-fold .
- Pharmacological Potential: Sulfanylpyrazole-Pt(II) complexes demonstrate structure-dependent cytotoxicity, highlighting the importance of substituent choice in drug design .
Biological Activity
1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O
- CAS Number : 218632-21-4
- IUPAC Name : 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.08 | |
| Liver Cancer | HepG2 | Not specified | |
| Lung Cancer | A549 | Not specified | |
| Colorectal Cancer | HCT116 | Not specified |
In vitro studies indicate that this compound inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Inhibition (%) at 10 µM | Standard Drug |
|---|---|---|
| TNF-α | 61 - 85% | Dexamethasone (76%) |
| IL-6 | 76 - 93% | Dexamethasone (86%) |
These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. In vitro tests demonstrated significant activity against:
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| Bacillus subtilis | Significant | |
| Aspergillus niger | Moderate |
The compound's ability to disrupt microbial growth highlights its potential as an antimicrobial agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The pyrazole ring can act as a competitive inhibitor for enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Binding : The methoxyphenyl group may enhance binding affinity to certain receptors or enzymes, influencing signaling pathways related to inflammation and apoptosis.
- Induction of Apoptosis : Studies suggest that the compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- A study on mice bearing tumor xenografts demonstrated significant tumor reduction following treatment with the compound, supporting its potential use in cancer therapy .
- Another study focused on inflammatory models showed reduced edema and inflammation markers in treated subjects compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as pyrazole ring formation via hydrazine and 1,3-diketone condensation, followed by alkylation to introduce substituents. Critical parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent Choice : Ethanol or acetic acid enhances solubility and reaction efficiency .
- Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or KOH) accelerate specific steps .
- Purification : Column chromatography or recrystallization (e.g., using dichloromethane) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring structure .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry .
Q. What are the common chemical reactions involving the pyrazole ring and methoxyphenyl group in this compound?
- Methodological Answer :
- Electrophilic Substitution : Halogenation (e.g., Br₂/FeCl₃) targets the aromatic ring .
- Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid .
- Nucleophilic Attack : Hydrazine or amines react with ester groups (if present) to form amides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent selection, temperature ranges)?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions .
- Cross-Validation : Compare yields/purity using HPLC and NMR across methods .
- Mechanistic Studies : Use computational tools (e.g., DFT) to model reaction pathways and identify rate-limiting steps .
Q. What strategies are recommended for modifying substituents to enhance bioactivity while maintaining stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
- Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .
- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf-life under varying conditions .
Q. What in vitro/in vivo approaches are suitable for studying its pharmacological mechanisms (e.g., antitumor activity)?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., HeLa) .
- Enzyme Inhibition : Test COX-2 or kinase inhibition via fluorescence-based assays .
- In Vivo Models :
- Xenograft Studies : Evaluate tumor suppression in immunodeficient mice .
- Pharmacokinetics : Measure plasma half-life using LC-MS/MS .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antitumor effects)?
- Methodological Answer :
- Replicate Studies : Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency across studies .
- Target Profiling : Use proteomics or transcriptomics to identify off-target interactions .
Tables for Key Data
| Property | Typical Values | References |
|---|---|---|
| Molecular Weight | 260.3 g/mol (calculated) | |
| Melting Point | 120–125°C (recrystallized) | |
| HPLC Purity Threshold | >95% | |
| Common Solvents | Ethanol, Dichloromethane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
